Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide

Description

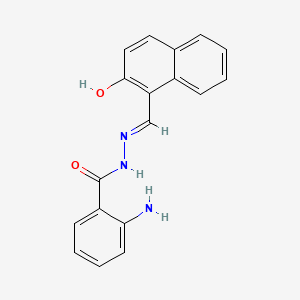

Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide (hereafter referred to as Compound A) is a hydrazide derivative characterized by:

- A benzoic acid backbone with an amino group at the ortho (2nd) position.

- A hydrazide functional group substituted with a (2-hydroxy-1-naphthalenyl)methylene moiety. This structure confers unique electronic and steric properties, distinguishing it from simpler hydrazide derivatives.

Properties

CAS No. |

50886-62-9 |

|---|---|

Molecular Formula |

C18H15N3O2 |

Molecular Weight |

305.3 g/mol |

IUPAC Name |

2-amino-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C18H15N3O2/c19-16-8-4-3-7-14(16)18(23)21-20-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,22H,19H2,(H,21,23)/b20-11+ |

InChI Key |

NFMZNLOLRGYQJB-RGVLZGJSSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3N)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-aminobenzoic acid hydrazide in the presence of ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Chemical Reactions of Benzoic Acid, 2-Amino-, ((2-Hydroxy-1-Naphthalenyl)Methylene)Hydrazide

This compound can undergo various chemical reactions typical of hydrazides and aromatic amines. The presence of both electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid) groups influences its reactivity.

Types of Reactions:

-

Electrophilic Substitution : The aromatic rings can undergo electrophilic substitution reactions, influenced by the electron-donating and electron-withdrawing groups.

-

Nucleophilic Substitution : The hydrazide group can participate in nucleophilic substitution reactions, potentially forming new bonds with other molecules.

-

Condensation Reactions : The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.

Potential Uses:

-

Medicinal Chemistry : The compound's structure suggests potential interactions with biological targets, which could influence enzymatic activity or receptor interactions.

-

Materials Science : Its unique chemical properties make it a candidate for applications in materials synthesis.

Data and Research Findings

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 305.3 g/mol | |

| CAS Number | 50886-62-9 | |

| Synonyms | 2-Hydroxy-1-naphthaldehyde, 2-aminobenzoylhydrazone |

Research findings indicate that this compound's reactivity is influenced by its functional groups, and further studies are needed to explore its pharmacodynamics and pharmacokinetics.

Scientific Research Applications

Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences

- Electronic Effects: The 2-amino group in Compound A donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., nitro in ) that enhance electrophilicity .

Table 3: Antimicrobial and Pharmacological Profiles

Physicochemical Properties

Analytical Characterization

Biological Activity

Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide (CAS Number: 796-47-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a hydrazone linkage which is significant for its biological activity. The presence of both benzoic acid and naphthyl moieties contributes to its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. In vitro assays demonstrated that the compound can scavenge free radicals effectively, suggesting a protective role against oxidative damage .

Anti-inflammatory Effects

Inflammation plays a central role in many chronic diseases. Some studies have indicated that compounds similar to benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a potential therapeutic avenue for inflammatory conditions .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that benzoic acid derivatives may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases or modulation of cell cycle progression . Further research is needed to elucidate these pathways.

Study 1: Antimicrobial Efficacy

In a comparative study of various hydrazones, it was found that benzoic acid derivatives showed significant inhibition against microbial biofilms. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that these compounds could serve as potential agents in combating resistant bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Benzoic Acid Derivative | 25 | S. aureus |

| Control (Chloramphenicol) | 50 | S. aureus |

Study 2: Antioxidant Activity

A study assessing the antioxidant properties revealed that the compound exhibited a dose-dependent response in scavenging DPPH radicals, with an IC50 value comparable to known antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| Benzoic Acid Derivative | 30 |

| Ascorbic Acid | 25 |

The biological activity of benzoic acid derivatives can be attributed to several mechanisms:

- Receptor Interaction : The hydrazone structure allows for interaction with various receptors involved in inflammation and cell proliferation.

- Metal Chelation : Some studies suggest that these compounds can chelate metal ions, which is crucial in their antimalarial and anticancer activities.

- Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons and neutralize free radicals.

Q & A

Q. Optimization Tips :

- Use a 1:1 molar ratio of hydrazide to aldehyde.

- Adjust solvent polarity to improve yield; DMF enhances solubility for bulky naphthalene derivatives .

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this hydrazide derivative?

Basic Research Question

Spectroscopic Characterization :

- FT-IR : Confirm hydrazide (N-H stretch at ~3200–3300 cm⁻¹) and imine (C=N at ~1590–1620 cm⁻¹) .

- NMR : ¹H NMR should show naphthalene aromatic protons (δ 7.0–8.5 ppm) and hydrazide NH signals (δ ~10–11 ppm). ¹³C NMR confirms the imine carbon at δ ~150–160 ppm .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion ([M+H]⁺) and fragmentation patterns .

Q. Crystallographic Challenges :

- Use SHELX software for single-crystal X-ray refinement. Slow evaporation from DMSO or DMF yields suitable crystals. Disorder in the naphthalene or hydrazide moieties may require TWINABS for twinned data .

What advanced strategies are employed to study its nucleation efficiency in poly(L-lactic acid) (PLA) crystallization?

Advanced Research Question

Methodology :

- Differential Scanning Calorimetry (DSC) : Measure crystallization temperature (Tc) and enthalpy (ΔHc) of PLA with 1–2 wt% additive. Compare with talc or other nucleating agents .

- Polarized Optical Microscopy (POM) : Observe spherulite morphology and growth rates under isothermal conditions (e.g., 130°C).

- Kinetic Analysis : Apply Avrami equation to model crystallization half-time (t₁/₂). Hydrazide derivatives with decamethylene spacers show enhanced nucleation due to improved polymer-chain alignment .

Q. Data Interpretation :

- Higher Tc and ΔHc indicate superior nucleation. Contradictions may arise from varying PLA molecular weights or residual catalysts; use GPC to confirm polymer consistency .

How does this compound inhibit myeloperoxidase (MPO), and what mechanistic insights explain its two-step inhibition kinetics?

Advanced Research Question

Mechanistic Study Design :

- Fluorogenic Assays : Use Amplex Red or ADHP to monitor MPO-H₂O₂ activity. Pre-incubate MPO with the hydrazide (0.1–10 µM) and measure residual activity .

- Stopped-Flow Kinetics : Resolve rapid heme ejection (Step 1: k₁ ~10³ M⁻¹s⁻¹) followed by slower ester bond cleavage (Step 2: k₂ ~10⁻² s⁻¹) .

- Spectroscopic Confirmation : UV-vis spectroscopy tracks Soret band shifts (λmax ~430 nm → 414 nm) during heme release. EPR confirms no Fe(III) reduction .

Q. Contradiction Resolution :

- Discrepancies in inhibition constants (Ki) may arise from MPO isoforms or substrate competition. Use site-directed mutants (e.g., Arg499Ala) to probe binding sites .

What strategies mitigate fluorescence quenching artifacts when studying protein interactions via spectroscopic methods?

Advanced Research Question

Experimental Design :

- Inner Filter Effect Correction : Measure absorbance at excitation/emission wavelengths and apply correction formula: .

- Competitive Binding : Use site-specific probes (e.g., warfarin for Sudlow site I on BSA) to validate binding localization.

- Time-Resolved Fluorescence : Differentiate static (lifetime unchanged) vs. dynamic (lifetime reduced) quenching. For this hydrazide, static quenching dominates due to stable BSA-Schiff base complexes .

Q. Controls :

- Perform reverse titration (protein into ligand) to check concentration-dependent artifacts.

- Use circular dichroism (CD) to confirm no protein denaturation during interaction .

How do steric and electronic effects of the naphthalene moiety influence metal-chelation properties in coordination chemistry?

Advanced Research Question

Methodology :

- Synthesis of Metal Complexes : React the hydrazide with Co(II), Ni(II), Cu(II), or Zn(II) acetates in ethanol. Isolate complexes via solvent evaporation .

- Single-Crystal Analysis : Determine coordination geometry (e.g., square planar vs. octahedral) and ligand denticity (mono- vs. bidentate). The 2-hydroxy-naphthalene group may enforce π-π stacking, altering redox potentials .

- Electrochemical Studies : Cyclic voltammetry (CV) reveals metal-centered redox peaks. EPR of Cu(II) complexes indicates ligand-field strength .

Q. Electronic Effects :

- Electron-withdrawing groups (e.g., –NO₂) on the naphthalene ring stabilize LUMO, enhancing charge-transfer transitions. Substituent position (ortho vs. para) impacts chelation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.